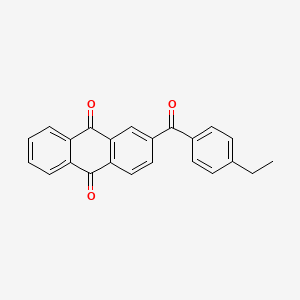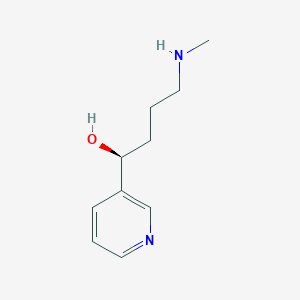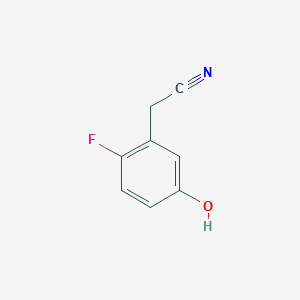
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzeneacetonitrile, where the benzene ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position.
Preparation Methods
The synthesis of 2-(2-Fluoro-5-hydroxyphenyl)acetonitrile can be achieved through several routes. One common method involves the reaction of 2-fluoro-5-hydroxybenzaldehyde with a suitable nitrile source under basic conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products .
Chemical Reactions Analysis
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
2-(2-Fluoro-5-hydroxyphenyl)acetonitrile can be compared with other similar compounds, such as:
2-(2-Fluoro-5-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
2-(2-Chloro-5-hydroxyphenyl)acetonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(2-Fluoro-4-hydroxyphenyl)acetonitrile: Similar structure but with the hydroxyl group at the 4-position instead of the 5-position.
These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the variations in their substituents .
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-(2-fluoro-5-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,11H,3H2 |
InChI Key |
TYJXYMSUZSBPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)
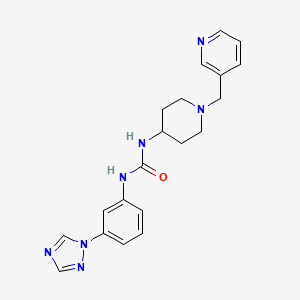


![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)
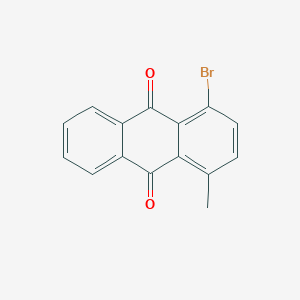
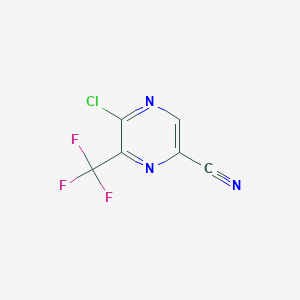
![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)

